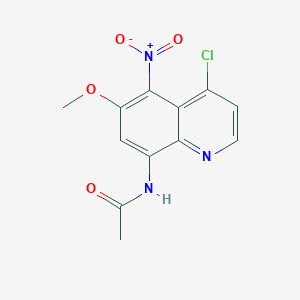
1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate, also known as MAA, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. MAA is a member of the azetidinone family and is synthesized through a multi-step process that involves the use of various reagents and catalysts. In
作用機序
The mechanism of action of 1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression. Additionally, 1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate has been shown to interact with various receptors in the body, including the adenosine A2A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate has been shown to exhibit a range of biochemical and physiological effects in the body. In vitro studies have demonstrated that 1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the inflammatory response. In vivo studies have demonstrated that 1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate can reduce inflammation and pain in animal models of arthritis and other inflammatory diseases.
実験室実験の利点と制限
1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate has several advantages as a research tool, including its potent anti-inflammatory and anti-cancer activities, its ability to inhibit various enzymes and receptors in the body, and its potential as a scaffold for the development of novel drugs. However, there are also limitations to its use in lab experiments, including its high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
将来の方向性
There are several future directions for research on 1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate, including the development of new synthetic methods for the compound, the identification of new targets for its activity, and the development of new drugs based on its scaffold. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate and its potential applications in various fields, including medicine and material science.
合成法
The synthesis of 1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate involves several steps, starting with the condensation of 4-methoxybenzaldehyde and 4-methylbenzylamine to form the intermediate, 1-(4-methoxyphenyl)-2-(4-methylphenyl) ethanone. This intermediate is then reacted with ethyl chloroacetate in the presence of potassium carbonate to form the final product, 1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate. The reaction is carried out under reflux conditions with the use of a suitable solvent such as ethanol or methanol.
科学的研究の応用
1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate has been shown to exhibit potent anti-inflammatory and anti-cancer activities. It has also been investigated as a potential treatment for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In drug discovery, 1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate has been used as a scaffold for the development of novel drugs with improved pharmacological properties. In material science, 1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate has been used as a building block for the synthesis of new materials with unique properties.
特性
製品名 |
1-(4-Methoxyphenyl)-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate |
|---|---|
分子式 |
C19H19NO4 |
分子量 |
325.4 g/mol |
IUPAC名 |
[1-(4-methoxyphenyl)-2-(4-methylphenyl)-4-oxoazetidin-3-yl] acetate |
InChI |
InChI=1S/C19H19NO4/c1-12-4-6-14(7-5-12)17-18(24-13(2)21)19(22)20(17)15-8-10-16(23-3)11-9-15/h4-11,17-18H,1-3H3 |
InChIキー |
GYZDPUXOGSJGQW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)OC)OC(=O)C |
正規SMILES |
CC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)OC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(3-chlorophenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303295.png)
![3-amino-1H-benzo[g]quinoxalin-2-one](/img/structure/B303297.png)



![4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B303306.png)

![2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone](/img/structure/B303308.png)
![2-[4-(Benzyloxy)phenyl]-5-bromobenzo-1,4-quinone](/img/structure/B303309.png)


